3-Chloro-4-ethynyl-5-methylpyridine
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Overview
Description
3-Chloro-4-ethynyl-5-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 3-position, an ethynyl group at the 4-position, and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethynyl-5-methylpyridine can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method typically involves the reaction of a halogenated pyridine derivative with an ethynylboronic acid or ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethynyl-5-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Major Products Formed
Substitution: Products include various substituted pyridines.
Oxidation: Products include carbonyl compounds such as aldehydes or ketones.
Reduction: Products include alkenes or alkanes.
Scientific Research Applications
3-Chloro-4-ethynyl-5-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethynyl-5-methylpyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methylpyridine: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
4-Ethynyl-5-methylpyridine: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
3-Chloro-4-methylpyridine: Lacks the ethynyl group, affecting its ability to participate in coupling reactions.
Uniqueness
3-Chloro-4-ethynyl-5-methylpyridine is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications.
Properties
Molecular Formula |
C8H6ClN |
---|---|
Molecular Weight |
151.59 g/mol |
IUPAC Name |
3-chloro-4-ethynyl-5-methylpyridine |
InChI |
InChI=1S/C8H6ClN/c1-3-7-6(2)4-10-5-8(7)9/h1,4-5H,2H3 |
InChI Key |
ZHJYLGZMNLUOBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1C#C)Cl |
Origin of Product |
United States |
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